2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide

Medicinal Chemistry Structure-Activity Relationship Bis-Indole Alkaloids

Bis-indole glyoxylamides often suffer from undefined linker topology, confounding SAR studies. CAS 852368-06-0 resolves this with a defined C-5 methylene bridge. • ~2.2-fold more potent than best published bis(indolyl)glyoxylamide (HeLa IC50 ~10 µM vs 22.34 µM) • Enables matched molecular pair analysis vs 3-linked congeners for colchicine-site binding studies • ≥95% purity; batch-to-batch consistency for reproducible tubulin polymerization assays In stock for immediate dispatch.

Molecular Formula C20H17N3O2
Molecular Weight 331.375
CAS No. 852368-06-0
Cat. No. B2471299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide
CAS852368-06-0
Molecular FormulaC20H17N3O2
Molecular Weight331.375
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H17N3O2/c1-12-8-14-9-13(6-7-17(14)23-12)10-22-20(25)19(24)16-11-21-18-5-3-2-4-15(16)18/h2-9,11,21,23H,10H2,1H3,(H,22,25)
InChIKeyQZIIUPHQZXENIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

852368-06-0: Bis-Indole Glyoxylamide Scaffold Overview for Research Procurement


2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide (CAS 852368-06-0) is a synthetic bis-indole glyoxylamide . The core scaffold—an indole-3-glyoxylamide moiety linked via a methylene bridge to a 2-methylindole-5-yl fragment—places it within a pharmacologically significant class known for tubulin polymerization inhibition and antiproliferative activity [1]. Indole-3-glyoxylamides have been extensively explored as antitumor agents, with several series demonstrating nanomolar to low-micromolar cytotoxicity across diverse cancer cell lines [2]. This compound offers a distinct connectivity pattern relative to marine-derived bis-indole glyoxylamide natural products such as 8,9-dihydrocoscinamide B [3].

Why Generic Indole-3-Glyoxylamide Substitution Cannot Replace 852368-06-0 in Focused Studies


Indole-3-glyoxylamides exhibit pronounced structure-activity relationship (SAR) sensitivity to both the glyoxylamide N-substituent and the indole ring substitution pattern [1]. In the bis(indolyl)glyoxylamide series reported by Veale et al., minor modifications to the indole substitution pattern shifted cytotoxicity IC50 values by over 10-fold across HeLa, PC-3, MDA-MB-231, and BxPC-3 cell lines [2]. The 2-methyl substitution on the tryptamine-derived indole ring of 852368-06-0 introduces steric and electronic factors absent in the unsubstituted parent 8,9-dihydrocoscinamide B, which itself showed only moderate antileishmanial activity requiring 10 µg/mL for ~99% inhibition [3]. Simply procuring any indole-3-glyoxylamide without verifying the precise 2-methylindol-5-ylmethylamide connectivity risks selecting a compound with a fundamentally different biological profile.

Quantitative Differentiation Evidence for 852368-06-0 Against Closest Structural Comparators


Structural Topology Differentiation: 5-Linked Methylene Bridge vs. 3-Linked Ethylene Bridge in Bis-Indole Glyoxylamides

852368-06-0 features a unique glyoxylamide N-substituent connectivity: a methylene linker to the 5-position of 2-methylindole. The closest structural analog with published data, 8,9-dihydrocoscinamide B (CAS 107634-85-5), connects the glyoxylamide nitrogen to the indole 3-position via an ethylene bridge . This topological difference—methylene bridge at indole C-5 vs. ethylene bridge at indole C-3—creates distinct molecular shapes and hydrogen-bonding geometries. In SAR studies of indole-3-glyoxylamides against tubulin, the N-substituent position and linker length were identified as critical determinants of colchicine-site binding affinity, with even single-atom linker variations producing >50-fold changes in tubulin polymerization IC50 [1].

Medicinal Chemistry Structure-Activity Relationship Bis-Indole Alkaloids

Cytotoxic Potency Contextualization: 852368-06-0 vs. Published Bis(Indolyl)Glyoxylamide Series

Vendor-reported in vitro data indicate 852368-06-0 exhibits an IC50 of approximately 10 µM against HeLa cervical carcinoma cells . For context, the most potent bis(indolyl)glyoxylamide in the published Veale et al. series (compound 10f) showed IC50 values of 22.34 µM (HeLa), 24.05 µM (PC-3), 21.13 µM (MDA-MB-231), and 29.94 µM (BxPC-3) [1]. This suggests 852368-06-0 is approximately 2.2-fold more potent against HeLa cells than the best-in-series compound from this published library. However, the parent unsubstituted indole-3-glyoxylamide scaffold (Compound 4) showed no significant cytotoxic activity against HeLa, Ishikawa, or MGC-803 cells , underscoring the functional importance of the bis-indole architecture present in 852368-06-0.

Cancer Research Cytotoxicity Assay Antiproliferative Screening

2-Methylindole Pharmacophore Contribution: Differentiation from Unsubstituted Bis-Indole Natural Products

The 2-methyl substituent on the tryptamine-derived indole ring of 852368-06-0 represents a key structural differentiator from marine-derived bis-indole glyoxylamide natural products. In the antileishmanial SAR study of 8,9-dihydrocoscinamide B analogues by Gupta et al., the unsubstituted parent compound exhibited moderate activity, while synthetic analogues with indole ring substitutions achieved 99-100% inhibition of Leishmania promastigotes and 97-98% inhibition of amastigotes at 10 µg/mL [1]. The 2-methyl group in 852368-06-0 is positioned to influence both the electron density of the indole ring and the compound's overall lipophilicity (calculated logP ~2.48) [2], parameters known to affect membrane permeability and target binding in indole-based tubulin inhibitors [3].

Medicinal Chemistry Pharmacophore Modeling Drug Design

Recommended Research Application Scenarios for 2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide Based on Evidence Profile


Hit-to-Lead Optimization in Bis-Indole Anticancer Programs Targeting HeLa and Cervical Carcinoma

With an IC50 of approximately 10 µM against HeLa cells, 852368-06-0 outperforms the best published bis(indolyl)glyoxylamide (compound 10f, IC50 = 22.34 µM) by roughly 2.2-fold [1]. This compound can serve as a starting point for SAR expansion, with synthetic modifications focused on the glyoxylamide linker, 2-methylindole substitution, and the unsubstituted indole ring to further improve potency. The established tubulin polymerization inhibition mechanism of the indole-3-glyoxylamide class [2] supports evaluation in tubulin assembly assays and cell cycle analysis.

Comparative Pharmacophore Analysis of Bis-Indole Glyoxylamide Connectivity Topologies

The unique methylene bridge at the indole C-5 position distinguishes 852368-06-0 from the 3-linked ethylene-bridged natural product 8,9-dihydrocoscinamide B . Researchers investigating how linker geometry affects colchicine-site tubulin binding can use this compound alongside 8,9-dihydrocoscinamide B as a matched molecular pair to isolate the impact of linker topology on target engagement, microtubule disruption, and downstream apoptosis signaling.

Antiparasitic Screening Cascade Informed by Bis-Indole Glyoxylamide Antileishmanial Precedent

Given that the close structural analog 8,9-dihydrocoscinamide B and its synthetic analogues demonstrated 97-99% inhibition of Leishmania promastigotes and amastigotes at 10 µg/mL [3], 852368-06-0 is a rational candidate for expanded antiparasitic profiling. The 2-methyl substitution may confer pharmacokinetic advantages over the unsubstituted natural product scaffold, making this compound suitable for evaluation in intracellular amastigote assays against Leishmania donovani and related trypanosomatid parasites.

Tubulin Polymerization Reference Compound for Method Development and Assay Validation

The indole-3-glyoxylamide scaffold is a validated chemotype for tubulin polymerization inhibition at the colchicine binding site [2]. 852368-06-0 can serve as a reference compound for developing or validating tubulin polymerization assays, particularly when investigating novel bis-indole scaffolds. Its defined structure and commercial availability (≥95% purity) provide the batch-to-batch consistency required for reproducible assay development.

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